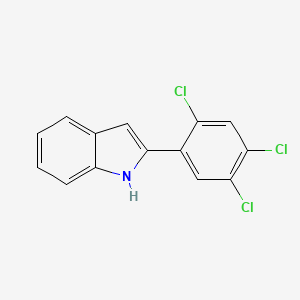
3-(1-メチル-1H-ピラゾール-4-イル)キノリン-6-アミン
説明
“3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . It has a molecular formula of C13H12N4 and an average mass of 224.261 Da .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles, including “3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine”, has been a subject of research in recent years . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine” consists of a quinoline moiety, which is a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The compound also contains a 1-methyl-1H-pyrazol-4-yl group .科学的研究の応用
抗菌活性
ピラゾール構造を持つ化合物は、in silico分子ドッキング研究を通じて抗菌剤としての可能性について研究されています .
細胞毒性
ピラゾールの誘導体は、IC50値が示すように、がん治療薬としての可能性を示す細胞毒性効率を示しています . 構造活性相関(SAR)研究は、ピラゾール環に対する特定の置換が細胞毒性を高める可能性があることを明らかにしています .
合成方法
ピラゾール誘導体の合成、その方法と試薬は文書化されており、これは「3-(1-メチル-1H-ピラゾール-4-イル)キノリン-6-アミン」の合成にも関連する可能性があります .
スカベンジング活性
いくつかのピラゾール誘導体は、強力なスカベンジャーとして特定されており、抗酸化剤としての可能性を示しています .
抗真菌活性
ピラゾールカルボン酸アミド誘導体は、抗真菌活性のために設計されており、殺菌剤開発における潜在的な用途を示唆しています .
作用機序
Target of Action
Quinoline and pyrazole derivatives have been studied extensively for their pharmacological properties . They have been found to interact with various cellular targets, leading to a wide range of biological activities.
Mode of Action
Quinoline and pyrazole derivatives are known to interact with their targets in a variety of ways . For instance, some quinoline derivatives have been found to inhibit class II c-Met, a receptor tyrosine kinase involved in cellular growth, differentiation, and survival .
Biochemical Pathways
For example, some derivatives have been found to inhibit the FLT3-ITD and BCR-ABL pathways, which are involved in cell proliferation and survival .
Pharmacokinetics
Quinoline and pyrazole derivatives are generally known for their oral bioactivity .
Result of Action
Quinoline and pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant effects .
生化学分析
Biochemical Properties
3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting PDE10A, 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine can modulate signaling pathways that rely on cyclic nucleotides, thereby influencing various cellular processes. Additionally, this compound has been found to interact with kinases, such as the rearranged during transfection (RET) kinase, which plays a role in cell growth and differentiation .
Cellular Effects
The effects of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PDE10A, 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine can alter the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in cell signaling . This modulation can lead to changes in gene expression and metabolic activities within the cell. Furthermore, the compound’s interaction with RET kinase can affect cell proliferation and survival, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of PDE10A, preventing the enzyme from hydrolyzing cyclic nucleotides . This inhibition results in increased levels of cAMP and cGMP, which can activate downstream signaling pathways. Additionally, 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine binds to the ATP-binding site of RET kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of PDE10A and RET kinase, leading to prolonged changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit PDE10A and RET kinase without causing significant toxicity . At higher doses, 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine, converting it into more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to transport proteins, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, may direct 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine to specific subcellular compartments . The compound’s presence in the nucleus suggests that it may directly influence gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
3-(1-methylpyrazol-4-yl)quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRUSLSSTITICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



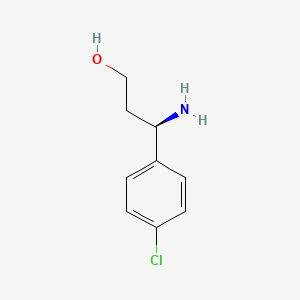
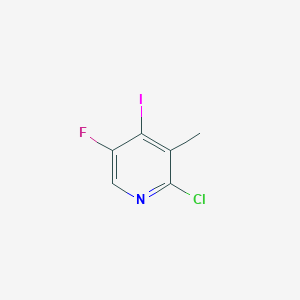
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)
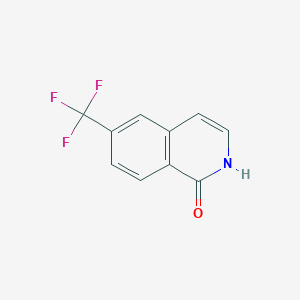
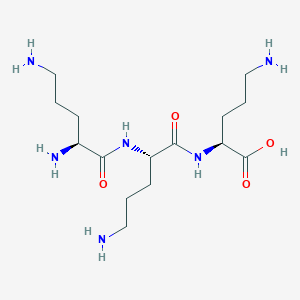


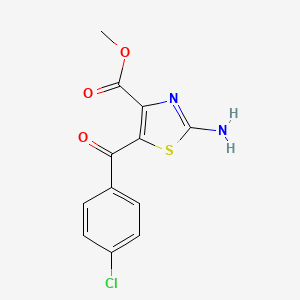
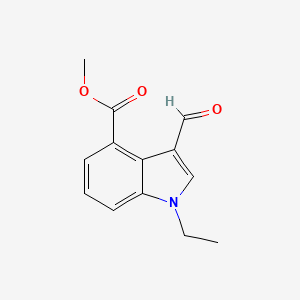
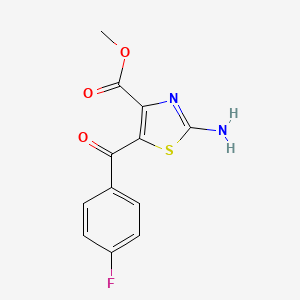

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

